molecular formula C21H28N6O18P3+ B056018 Naadp CAS No. 119299-06-8

Naadp

Katalognummer: B056018
CAS-Nummer: 119299-06-8
Molekulargewicht: 745.4 g/mol
InChI-Schlüssel: QOTXBMGJKFVZRD-HISDBWNOSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nicotinic acid adenine dinucleotide phosphate is synthesized enzymatically from nicotinamide adenine dinucleotide phosphate through a base-exchange reaction. This reaction involves the replacement of the nicotinamide group with a nicotinic acid group, catalyzed by enzymes such as ADP-ribosyl cyclase . The reaction typically occurs under acidic conditions (pH 4-5) within the lumen of acidic endo-lysosomal compartments .

Industrial Production Methods: The enzymatic synthesis method described above is the most common approach used in laboratories .

Vergleich Mit ähnlichen Verbindungen

Nicotinsäure-Adenin-Dinukleotid-Phosphat ist unter den calciumionenmobilisierenden sekundären Botenstoffen aufgrund seiner hohen Potenz und seines spezifischen Wirkmechanismus einzigartig. Zu ähnlichen Verbindungen gehören:

Nicotinsäure-Adenin-Dinukleotid-Phosphat zeichnet sich durch seine Fähigkeit aus, saure Organellen anzusprechen, und seine hohe Affinität für Calciumionenkanäle .

Biologische Aktivität

Nicotinic acid adenine dinucleotide phosphate (NAADP) is recognized as a potent endogenous calcium (Ca²⁺) mobilizing second messenger, playing a crucial role in various physiological processes across different cell types. This article explores the biological activity of this compound, focusing on its mechanisms, targets, and implications in cellular signaling and pathology.

Overview of this compound

This compound is synthesized from nicotinic acid adenine dinucleotide (NAD) through the action of the enzyme CD38. It has been implicated in numerous cellular functions, including fertilization, pancreatic secretion, and T-lymphocyte activation . The unique structure of this compound, particularly the phosphate group at the 2' position, is essential for its biological activity; without this modification, NAD does not exhibit Ca²⁺ mobilizing properties .

This compound primarily acts by stimulating two-pore channels (TPCs), specifically TPC1 and TPC2, located in endo-lysosomal membranes. This stimulation leads to the release of Ca²⁺ from acidic stores within cells . The signaling pathway initiated by this compound is rapid and can occur within seconds following receptor activation, highlighting its role as a second messenger in intracellular signaling cascades .

Key Findings on this compound Signaling

  • Calcium Mobilization :
    • This compound induces Ca²⁺ release from both endoplasmic reticulum (ER) and acidic vesicles, suggesting it can target multiple organelles .
    • In pancreatic acinar cells, this compound has been shown to release Ca²⁺ from the ER and lysosomes, indicating its versatile role in Ca²⁺ signaling .
  • Physiological Implications :
    • In T lymphocytes, this compound concentration peaks shortly after T cell receptor stimulation, resulting in significant elevations in intracellular Ca²⁺ levels .
    • This compound is involved in glutamate-evoked Ca²⁺ rises in hippocampal neurons, underscoring its importance in neurotransmission and synaptic plasticity .
  • Pathological Context :
    • Research indicates that this compound signaling contributes to reperfusion-induced cell death in cardiac tissues. Inhibition of this pathway has been shown to protect cardiomyocytes from ischemia-reperfusion injury .

Case Study 1: Role of this compound in Cardiac Protection

A study demonstrated that inhibiting this compound signaling during reperfusion significantly reduced cell death in cardiomyocytes. Transgenic mice lacking TPC1 showed decreased infarct size after ischemia-reoxygenation events, suggesting that targeting this compound pathways may offer therapeutic strategies for heart protection during ischemic events .

Case Study 2: this compound's Role in Cancer Cell Growth

In colorectal cancer cells, this compound was found to stimulate TPC1-mediated Ca²⁺ release, promoting cell growth through activation of ERK and Akt phosphorylation pathways. This highlights the potential of this compound as a target for cancer therapeutics by modulating intracellular calcium dynamics .

Data Table: Summary of this compound Effects on Different Cell Types

Cell TypeEffect of this compoundMechanismReference
T LymphocytesIncreased Ca²⁺ levelsActivation of RyR1
Pancreatic Acinar CellsCa²⁺ release from ER and lysosomesTPC-mediated signaling
Hippocampal NeuronsGlutamate-evoked Ca²⁺ riseTPC activation
CardiomyocytesProtection against reperfusion injuryInhibition of this compound signaling

Eigenschaften

CAS-Nummer

119299-06-8

Molekularformel

C21H28N6O18P3+

Molekulargewicht

745.4 g/mol

IUPAC-Name

1-[(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylic acid

InChI

InChI=1S/C21H27N6O18P3/c22-17-12-18(24-7-23-17)27(8-25-12)20-16(44-46(33,34)35)14(29)11(43-20)6-41-48(38,39)45-47(36,37)40-5-10-13(28)15(30)19(42-10)26-3-1-2-9(4-26)21(31)32/h1-4,7-8,10-11,13-16,19-20,28-30H,5-6H2,(H6-,22,23,24,31,32,33,34,35,36,37,38,39)/p+1/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1

InChI-Schlüssel

QOTXBMGJKFVZRD-HISDBWNOSA-O

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O

Isomerische SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O

Kanonische SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O

Piktogramme

Irritant

Synonyme

NAADP
NAADPH
nicotinate adenine dinucleotide phosphate
nicotinic acid adenine dinucleotide phosphate

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naadp
Reactant of Route 2
Naadp
Reactant of Route 3
Naadp
Reactant of Route 4
Reactant of Route 4
Naadp
Reactant of Route 5
Reactant of Route 5
Naadp
Reactant of Route 6
Reactant of Route 6
Naadp

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.